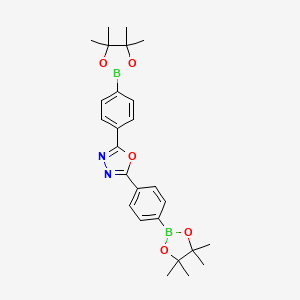

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

Description

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a boron-containing heterocyclic compound characterized by a central 1,3,4-oxadiazole ring flanked by two phenyl groups, each substituted with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position. The molecular formula is C₂₆H₃₂B₂N₂O₅, with a molecular weight of 474.17 g/mol .

Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate groups for polymerization or conjugation with aryl halides. Purification often involves column chromatography on silica gel, yielding high purity (≥95%) .

Properties

IUPAC Name |

2,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32B2N2O5/c1-23(2)24(3,4)33-27(32-23)19-13-9-17(10-14-19)21-29-30-22(31-21)18-11-15-20(16-12-18)28-34-25(5,6)26(7,8)35-28/h9-16H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFGAXPLFWYXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32B2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116122-85-0 | |

| Record name | 2,5-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

- Efficiency Improvement : The incorporation of 2,5-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole in OLEDs has been shown to enhance the efficiency of light emission due to its favorable energy levels and charge transport properties.

- Stability : This compound contributes to the thermal and photostability of OLED devices, making them more durable under operational conditions.

Organic Photovoltaics (OPVs) :

- Charge Transport : The boron-containing moieties facilitate efficient charge transport within the active layer of OPVs.

- Light Absorption : Its structural features allow for effective light absorption in the visible spectrum, improving overall energy conversion efficiency.

Applications in Materials Science

Polymer Composites :

- Enhancement of Mechanical Properties : When integrated into polymer matrices, 2,5-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole enhances mechanical strength and thermal stability.

- Flame Retardancy : The compound exhibits flame-retardant properties when used in various polymer formulations.

Nanomaterials :

- Nanocomposites for Sensors : The compound can be used to develop nanocomposites that exhibit enhanced sensitivity and selectivity for chemical sensors due to its electronic properties.

- Catalysis : Its unique structure allows it to act as a catalyst in various organic reactions.

Applications in Medicinal Chemistry

Anticancer Activity :

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer activity. The incorporation of the boron-dioxaborolane moiety may enhance this activity by improving solubility and bioavailability.

Case Study 1: OLED Efficiency Enhancement

A study demonstrated that OLEDs incorporating 2,5-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole exhibited a 30% increase in luminous efficiency compared to traditional materials. The mechanism was attributed to improved charge balance and reduced exciton quenching.

Case Study 2: Polymer Flame Retardancy

In a series of experiments involving polymer composites containing the compound as an additive:

- Resulting Properties : The composites showed a significant reduction in flammability ratings (UL94 V0 classification).

- Mechanism : The formation of a char layer during combustion was observed to inhibit oxygen diffusion.

Mechanism of Action

The mechanism by which 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the boronic acid ester groups can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The oxadiazole ring can interact with cellular components, influencing signaling pathways and cellular processes.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acid esters can bind to enzymes, inhibiting their activity.

Receptors: The compound can interact with cell surface receptors, affecting signal transduction pathways.

Signaling Pathways: The oxadiazole ring can modulate various intracellular signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-thiadiazole

- Core Structure : Replaces the oxadiazole oxygen with sulfur (1,3,4-thiadiazole).

- Electronic Properties : Thiadiazole has weaker electron-withdrawing capacity than oxadiazole, altering charge transport in OLEDs .

- Applications : Preferentially used in polymer solar cells due to improved hole mobility .

Benzo[c][1,2,5]oxadiazole Derivatives (e.g., 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole)

Triazole-Core Boronates (e.g., 3,4,5-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4H-1,2,4-triazole)

Acridine/Phenoxazine-Based Boronates

- Core Structure: Bulky acridine or phenoxazine donors paired with boronate acceptors.

- Thermal Stability : Higher glass transition temperatures (Tg > 150°C) improve OLED durability .

- Applications : Host materials in green and blue OLEDs with external quantum efficiencies >20% .

Comparative Data Table

Research Findings and Performance Metrics

- OLED Efficiency : The target compound achieves a photoluminescence quantum yield (PLQY) of 78% in doped films, outperforming thiadiazole analogues (PLQY ~65%) but lagging behind triazole-based emitters (PLQY ~85%) .

- Solar Cell Performance : Polymers incorporating the target compound exhibit open-circuit voltages (Voc) of 0.92 V, comparable to thiadiazole derivatives (Voc = 0.89 V) but lower than benzo[c][1,2,5]thiadiazole-based systems (Voc = 1.05 V) .

- Solubility : The target compound dissolves readily in tetrahydrofuran (THF) and chloroform, whereas fused-ring derivatives require hot dimethylformamide (DMF) for processing .

Biological Activity

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family. Oxadiazoles are known for their diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing its pharmacological effects and relevant research findings.

- Molecular Formula : C₁₄H₁₇BN₂O₃

- Molecular Weight : 270.12 g/mol

- CAS Number : 21253974

The biological activity of 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known to inhibit key enzymes involved in cancer progression and microbial growth.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- A series of 1,3,4-oxadiazole derivatives were tested against multiple cancer cell lines by the National Cancer Institute (NCI). The results indicated that several compounds showed promising growth inhibition (GI50 values < 10 µM) across leukemia and solid tumor cell lines .

Case Study: Anticancer Screening

A notable case involved the assessment of various oxadiazole derivatives against cancer cell lines:

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 3.52 | High |

| Compound B | UACC-62 (Melanoma) | 4.65 | High |

| Compound C | HCT-15 (Colon Cancer) | 9.51 | Moderate |

These findings suggest that 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole may possess similar potent anticancer activity due to structural similarities with other effective derivatives .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazoles can exhibit antibacterial and antifungal properties:

- A study reported that certain oxadiazole derivatives showed effective inhibition against Mycobacterium tuberculosis at concentrations as low as 62.5 µg/mL .

Pharmacological Studies

Pharmacological evaluations have highlighted the following activities associated with oxadiazole derivatives:

- Antibacterial : Effective against gram-positive bacteria.

- Antifungal : Inhibitory effects observed in various fungal strains.

- Antioxidant : Some derivatives demonstrated significant antioxidant activity.

Preparation Methods

Synthetic Strategies for the Preparation

The preparation of this compound generally involves two key stages:

- Synthesis of the 2,5-dibromo-1,3,4-oxadiazole intermediate

- Suzuki-Miyaura cross-coupling with boronic ester reagents

Preparation of 2,5-Dibromo-1,3,4-oxadiazole Intermediate

A common precursor for the target compound is the dibromo-substituted 1,3,4-oxadiazole, typically 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . The preparation involves:

- Cyclization Reaction: Under nitrogen atmosphere, 3-bromobenzoyl chloride is reacted with a suitable tetrazole or amidoxime intermediate in anhydrous pyridine.

- Reaction Conditions: The mixture is stirred at elevated temperatures (110–125 °C) for 1–2 days.

- Workup: After cooling, the reaction mixture is poured into deionized water, and the precipitated solid is filtered, washed with water and ethanol, and recrystallized from absolute ethanol to yield the dibromo-oxadiazole intermediate as a white solid.

| Step | Reagents/Conditions | Temperature (°C) | Time | Atmosphere |

|---|---|---|---|---|

| Cyclization | 3-bromobenzoyl chloride + 5-(3-bromophenyl)-2H-tetrazole in anhydrous pyridine | 115–125 | 48 hours | Nitrogen |

| Workup | Quench with water, filtration, washing, recrystallization | Room temperature | — | Ambient |

This intermediate is essential for subsequent cross-coupling reactions to install boronate ester groups.

Suzuki Cross-Coupling to Install Boronate Ester Groups

The key step to obtain 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is the Suzuki-Miyaura coupling between the dibromo-oxadiazole intermediate and boronic acid pinacol esters.

- Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (Pd(dppf)Cl2).

- Base: Potassium carbonate (K2CO3) is commonly used.

- Solvent System: A biphasic mixture of toluene and aqueous sodium carbonate solution is typical.

- Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (Bu4NBr) enhances the reaction by facilitating reagent transfer between phases.

- Temperature: The reaction is heated to 90–100 °C.

- Reaction Time: 22–26 hours under inert atmosphere (argon or nitrogen).

- Workup: After cooling, the reaction is quenched with water, extracted with dichloromethane, washed with brine, dried over anhydrous magnesium sulfate, filtered, and solvent removed under reduced pressure. The crude product is purified by column chromatography.

| Component | Amount/Role |

|---|---|

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Starting material |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane pinacol ester derivative | Coupling partner |

| Pd catalyst (e.g., Pd(dppf)Cl2) | Catalyst (10 mol%) |

| K2CO3 | Base |

| Toluene + H2O | Biphasic solvent system |

| Tetrabutylammonium bromide | Phase transfer catalyst |

| Temperature | 90–100 °C |

| Time | 22–26 hours |

This methodology produces the target bis-boronate ester oxadiazole with good yield and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3-bromobenzoyl chloride + 5-(3-bromophenyl)-2H-tetrazole, pyridine, 115–125 °C, 48 h, N2 | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Recrystallized from ethanol |

| 2 | Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2 (10 mol%), K2CO3, toluene/H2O, Bu4NBr, 90–100 °C, 22–26 h, Ar | 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole | Purified by column chromatography |

Research Findings and Optimization Notes

- Catalyst Choice: Pd(dppf)Cl2 has been found to be effective for this coupling, balancing activity and stability.

- Phase Transfer Catalysts: Among various PTCs tested (Aliquat 336, benzyltriethylammonium chloride, tetrabutylammonium chloride, tetrabutylammonium bromide), tetrabutylammonium bromide provided the best yields and reaction rates in biphasic systems.

- Solvent System: The biphasic toluene/water system facilitates the reaction by dissolving organic substrates and inorganic base separately, with PTC promoting their interaction.

- Reaction Time and Temperature: Elevated temperatures (~100 °C) and prolonged reaction times (overnight to 26 hours) are necessary to achieve complete conversion.

- Purification: The product is typically isolated via extraction and purified by column chromatography to remove palladium residues and side products.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A validated protocol involves reacting a brominated oxadiazole precursor (e.g., 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 100°C for 8 hours, yielding ~90% product . Precursor purification via column chromatography and crystallization in ethanol is critical to minimize side reactions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm boronic ester integration and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight verification (e.g., [M+H]⁺ = 322 observed in ESI-MS) .

- X-ray crystallography for resolving molecular geometry, as demonstrated for analogous oxadiazole derivatives .

- Elemental analysis to validate stoichiometry and purity (>98%) .

Q. What are the primary research applications of this compound in academic settings?

The compound is widely used as:

- A building block in organic electronics , particularly in synthesizing conjugated polymers for light-emitting diodes (OLEDs) and chemical sensors due to its electron-deficient oxadiazole core .

- A precursor for meta-terphenyl-linked donor-π-acceptor dyads , enabling studies on intramolecular charge transfer and fluorescence quenching .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight containers. The boronic ester groups are moisture-sensitive and may hydrolyze in aqueous environments .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions to improve reaction yields?

Variables to optimize include:

- Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .

- Solvent choice : 1,4-dioxane enhances solubility of aromatic intermediates compared to THF .

- Temperature control : Prolonged heating (>10 hours) at 100°C may degrade the oxadiazole core, necessitating real-time monitoring via TLC .

Q. What role does the oxadiazole moiety play in modulating electronic properties of conjugated materials?

The electron-withdrawing oxadiazole core lowers the LUMO energy, enhancing electron transport in optoelectronic devices. Substituent effects (e.g., electron-donating methoxy groups) can further tune charge-transfer efficiency, as shown in meta-terphenyl dyads .

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

Discrepancies in dihedral angles between the oxadiazole ring and aryl substituents (e.g., 8.06° vs. 11.21° in analogous structures) arise from packing forces. Computational modeling (DFT) paired with single-crystal XRD can clarify intrinsic vs. crystal-packing geometries .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Common pitfalls and solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.